molecular formula C9H8BrNO B3022160 4-(2-Bromo-1-hydroxyethyl)benzonitrile CAS No. 85554-13-8

4-(2-Bromo-1-hydroxyethyl)benzonitrile

Cat. No.: B3022160
CAS No.: 85554-13-8
M. Wt: 226.07 g/mol
InChI Key: INHNSIVIOWOLQP-UHFFFAOYSA-N
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Description

4-(2-Bromo-1-hydroxyethyl)benzonitrile, also known as 4-Bromo-1-hydroxyethylbenzene (BHEB), is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a sweet odor, and is soluble in water and other organic solvents. BHEB is a versatile compound that can be used in a wide range of applications, from synthesis to biochemical and physiological study.

Scientific Research Applications

Cancer Research

  • Iron(II)-Cyclopentadienyl Compounds with Benzonitrile Derivatives : A family of Iron(II)-Cyclopentadienyl compounds, including benzonitrile derivatives, has been synthesized and evaluated for cytotoxic activity against breast and colorectal cancer cell lines. These compounds showed promising low micromolar IC50 values, suggesting potential therapeutic applications in cancer treatment. The structure and biological activity relationship indicated that the substituent at the nitrile-based ligand, such as 4-hydroxybenzonitrile, impacts the biological activity of these compounds (Pilon et al., 2020).

Environmental Chemistry and Microbial Degradation

  • Microbial Degradation of Benzonitrile Herbicides : Benzonitrile herbicides, including dichlobenil, bromoxynil, and ioxynil, are used globally in agriculture. Their environmental fate, including microbial degradation pathways and persistence of metabolites, is an area of ongoing research. This knowledge is crucial for understanding the environmental impact of these herbicides and developing strategies for their degradation or removal (Holtze et al., 2008).

Chemical Synthesis and Design

  • Synthesis of Novel Androgen Receptor Antagonists : The synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a novel nonsteroidal androgen receptor antagonist, demonstrates the role of benzonitrile derivatives in the development of new pharmacological agents. This compound shows potential for the control of sebum and treatment of androgenetic alopecia (Li et al., 2008).

Radiation Chemistry

  • Radiation-Induced Hydroxylation Studies : Research on the radiation-induced hydroxylation of benzonitrile and related compounds provides insights into the chemical processes involved in radiation chemistry. Understanding these processes can inform various applications, including material synthesis and environmental remediation (Eberhardt, 1977).

Antimicrobial Research

  • Antimicrobial Activity of Benzonitrile Derivatives : The synthesis and evaluation of benzonitrile derivatives for their antimicrobial properties are significant in the search for new antibacterial and antifungal agents. Research in this area contributes to the development of novel therapeutics against microbial infections (Kumar et al., 2022).

Chemistry of Complexes and Ligands

  • Synthesis and Study of Complexes with Benzonitrile Derivatives : The synthesis of a tridentate NNN ligand, incorporating benzonitrile derivatives, and its complexation with cobalt(II) highlights the role of benzonitrile in constructing metal complexes with potential anticancer activity. These studies contribute to the understanding of ligand-metal interactions and their applications in medicinal chemistry (Bera et al., 2021).

Spectroscopy and Molecular Probing

  • Benzonitrile as a Probe in Ionic Liquids : The use of benzonitrile as an infrared probe to monitor the local environment in ionic liquids demonstrates its application in spectroscopy and molecular sensing. This research has implications for understanding the solvation dynamics and molecular interactions in complex fluids (Zhang et al., 2013).

Vibrational Spectroscopy Studies

  • Vibrational Spectra of Benzonitrile Derivatives : Studies on the vibrational spectra of benzonitrile derivatives, such as 4-bromo benzonitrile, using density functional theory, contribute to the field of molecular spectroscopy. This research is essential for characterizing chemical compounds and understanding their molecular properties (Krishnakumar et al., 2009).

Battery Technology

  • Electrolyte Additive for Lithium Ion Batteries : The application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in high voltage lithium ion batteries demonstrates the role of benzonitrile derivatives in improving the performance and stability of battery technologies (Huang et al., 2014).

Quantum Chemistry and Magnetic Studies

  • Quantum Chemical and Magnetic Studies : Research on the magnetic properties of halogen-containing benzonitriles, including their electron paramagnetic resonance (EPR) and optical detection of magnetic resonance (ODMR) studies, contributes to the field of quantum chemistry and magnetic materials. These studies provide insights into the electronic and magnetic behavior of aromatic molecules (Niizuma et al., 1978).

Photosynthesis Research

  • Study of Photosynthesis Inhibiting Compounds : Investigating the effects of 4-hydroxy-benzonitriles, including bromoxynil, on photosynthetic parameters of plants, contributes to understanding the mode of action of herbicides and their impact on plant physiology. This research is crucial for the development of effective and environmentally friendly agricultural practices (Szigeti et al., 1982).

Safety and Hazards

The safety data sheets indicate that “4-(2-Bromo-1-hydroxyethyl)benzonitrile” is considered hazardous. It can cause severe skin burns and eye damage, respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

4-(2-bromo-1-hydroxyethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHNSIVIOWOLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(CBr)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of Corey et al. (Angew. Chem. Int. Ed., 37:1986-2012 (1998)), a solution of 4-(2-bromoacetyl)benzonitrile (10.00 g, 44.6 mmol) in THF (50 mL) was cooled to 0° C. and treated with (S)-methyl oxazaborolidine (1.0 M in toluene) (8.93 mL, 8.93 mmol) followed by borane-methyl sulfide complex (2.0 M in THF) (13.01 mL, 26.0 mmol) over 10 minutes. The reaction was stirred for 1.5 hours and then quenched by adding MeOH. The reaction was concentrated on a rotary evaporator and then extracted from 1 M HCl using DCM×3 followed by drying over MgSO4, and filtering. The crude material was concentrated in vacuo and purified on a 220 g SiO2 cartridge using 20-80% EtOAc/hexanes gradient over 10 column volumes. The product eluted in fractions 46-60 to afford 9.8 g of 4-(2-bromo-1-hydroxyethyl)-benzonitrile as a clear oil. Chiral HPLC conditions showed 80% e.e. favoring the (S) stereoisomer based on the Corey precedent. The minor (R) stereoisomer was removed by chiral HPLC using multiple runs on a Thar 350 Preparative SFC instrument equipped with a CHIRALPAK® AD-H (25×5 cm, 5 μM). Temp: 35° C.; Flow rate: 280 mL/min; Mobile phase: CO2/iPrOH in 88:12 ratio; Runtime 7.7 min; Retention time=5.1 min to give (S)-4-(2-bromo-1-hydroxyethyl)-benzonitrile in 99.8% d.e. 1H NMR (400 MHz, CDCl3) δ ppm 7.76 (2H, d), 7.56 (2H, d), 5.02 (1H, dd), 3.68 (1H, dd), 3.55 (1H, dd), 3.53 (1H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
(S)-methyl oxazaborolidine
Quantity
8.93 mL
Type
reactant
Reaction Step Two
Quantity
13.01 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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